Estriol 16,17-diacetate

Lipophilicity LogP ADME

Estriol 16,17-diacetate (CAS 805-26-5) is the USP/EP-mandated reference standard for quantifying the 16,17-diester impurity in estriol API during ANDA submissions and commercial QC. Unlike parent estriol, this D-ring diester prodrug (LogP 4.35) requires enzymatic hydrolysis for ER activation, ensuring non-interchangeability in validated HPLC methods. Its chemoselective 16,17-protection enables exclusive 3-OH conjugation, eliminating regioisomeric mixtures in phase II metabolite synthesis. Procure fully characterized, COA-certified batches with documented USP/EP traceability to comply with ICH Q3A and ICH Q2(R1) guidelines.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 805-26-5
Cat. No. B3179547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol 16,17-diacetate
CAS805-26-5
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)O
InChIInChI=1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1
InChIKeyOSRHRAOBVGHGFZ-BTOHRNCKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol 16,17-Diacetate: Procurement-Grade Chemical Profile for Analytical & Research Applications


Estriol 16,17-diacetate (CAS 805-26-5) is a semi-synthetic derivative of the endogenous estrogen estriol, characterized by acetylation at the 16α and 17β hydroxyl positions [1]. This D-ring diester (C22H28O5, MW 372.45) exhibits a calculated LogP of 4.35, significantly higher than the parent estriol (LogP ~2.6), indicating increased lipophilicity and altered biodistribution properties . As a fully characterized reference standard, it serves critical roles in pharmaceutical quality control (QC), Abbreviated New Drug Application (ANDA) submissions, and analytical method validation for estriol-based products [2].

Procurement Risk Alert: Why Estriol 16,17-Diacetate Cannot Be Interchanged with Unmodified Estriol or Other Estrogen Esters


Substituting estriol 16,17-diacetate with parent estriol, estriol triacetate, or alternative estrogen esters (e.g., estradiol diacetate) without verifying context-specific performance introduces substantial scientific and regulatory risk. Unlike estriol, this diester does not bind directly to the estrogen receptor (ER) but functions as a prodrug requiring enzymatic hydrolysis for activation, fundamentally altering its pharmacodynamic profile [1]. Furthermore, its distinct lipophilicity (LogP 4.35 vs. estriol's ~2.6) dictates divergent solubility and chromatographic behavior, rendering it non-interchangeable in validated analytical methods without full re-validation . Regulatory guidance (e.g., ICH Q3A) and pharmacopeial monographs mandate the use of specified impurity markers like estriol 16,17-diacetate for ANDA submissions; deviation may result in deficiency letters or application rejection [2].

Estriol 16,17-Diacetate: Quantitative Differentiation & Comparator Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: Estriol 16,17-Diacetate vs. Estriol

Estriol 16,17-diacetate exhibits a calculated LogP (octanol-water partition coefficient) of 4.35, compared to the parent compound estriol which has a reported LogP of approximately 2.6 [1]. This difference of 1.75 log units corresponds to an approximately 56-fold higher theoretical lipophilicity, directly impacting retention time in reversed-phase HPLC and membrane permeability predictions.

Lipophilicity LogP ADME Chromatography

Receptor Binding: Mechanistic Distinction from Estriol

In competitive binding assays using human estrogen receptor (ER), estriol fatty acid esters (analogous to the 16,17-diacetate) demonstrate negligible direct binding, whereas the parent estriol exhibits a Kd of 1.33 × 10^-10 M for the human myometrial ER [1][2]. This confirms that the diacetate derivative does not function as a direct ER ligand but must undergo enzymatic hydrolysis to release active estriol.

Estrogen Receptor Prodrug Binding Affinity Mechanism of Action

Enzymatic Hydrolysis: Selectivity of Malt Diastase for 16,17-Diacetate

Malt enzyme preparations (Diastase J.P.) contain a hydrolase that selectively hydrolyzes acetoxyl groups at the 16, 17, 20, and 21 positions of steroids, while acetoxyl groups at other positions (e.g., 3-OH) are not cleaved [1]. This positional selectivity is critical for the regioselective conversion of estriol 16,17-diacetate to the 3-hydroxy monoacetate or free estriol in analytical or synthetic workflows.

Enzymatic Hydrolysis Selectivity Prodrug Activation Analytical Chemistry

Synthetic Utility: Chemoselective Protection of 16α,17β-Diol

Estriol 16,17-diacetate serves as a critical intermediate in the regioselective synthesis of estriol 3-glucuronide via the Koenigs-Knorr reaction [1]. The acetyl groups at C16 and C17 protect the D-ring hydroxyls, directing glucuronidation exclusively to the C3 phenolic hydroxyl. In contrast, attempts to use unprotected estriol yield mixtures of 3-, 16-, and 17-glucuronides, requiring extensive chromatographic separation.

Organic Synthesis Protecting Group Strategy Glucuronide Synthesis Chemoselectivity

Regulatory Status: Designated Impurity Marker for Estriol API (USP/EP Compliance)

Estriol 16,17-diacetate is recognized as a specified impurity in estriol active pharmaceutical ingredient (API), requiring quantification and control in ANDA submissions and commercial manufacturing [1][2]. It is supplied as a fully characterized reference standard with traceability to USP or EP compendial standards, accompanied by COA and analytical data compliant with ICH Q3A guidelines. Other estrogen esters (e.g., estradiol diacetate) are not relevant to estriol monographs.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance ANDA

Patent Prior Art: Estriol 16,17-Diacetate Disclosed as an Intermediate Since 1968

Estriol 16,17-diacetate was disclosed in the scientific literature as early as 1968 (Acta Chem. Scand.), predating any enforceable composition-of-matter patent claims [1]. This contrasts with newer estriol esters (e.g., estriol fatty acid esters of 3-10 carbons) that were claimed in later patents (e.g., U.S. Patent 4,738,957) for improved depot properties [2]. Consequently, the 16,17-diacetate resides in the public domain, eliminating IP-related procurement barriers or royalty considerations.

Intellectual Property Prior Art Freedom-to-Operate Patent

Optimal Use Cases for Estriol 16,17-Diacetate Derived from Evidence-Based Differentiation


Pharmaceutical Impurity Profiling for Estriol API ANDA Submissions

Estriol 16,17-diacetate is the required reference standard for identifying and quantifying the specified 16,17-diester impurity in estriol active pharmaceutical ingredient (API) during ANDA filing and commercial QC. Its use is mandated by USP/EP monograph compliance [1]. Substitution with an uncharacterized or off-monograph compound (e.g., estradiol diacetate) would constitute a regulatory deviation and potentially trigger a deficiency letter from the FDA or EMA. Procurement of a fully characterized, COA-certified batch with documented traceability to compendial standards is essential.

Regioselective Synthesis of Estriol 3-Conjugates (Glucuronides/Sulfates)

Researchers engaged in the synthesis of defined phase II metabolites of estriol (e.g., estriol 3-glucuronide or 3-sulfate) should procure the 16,17-diacetate as the starting material. Its chemoselective protection of the D-ring diol directs conjugation exclusively to the 3-OH position, circumventing the formation of complex isomeric mixtures that result from using unprotected estriol [1]. This reduces synthetic steps, improves yield, and eliminates the need for expensive preparative HPLC purification of regioisomers.

Method Development & Validation of HPLC Assays for Estriol

Analytical chemists developing stability-indicating HPLC methods for estriol formulations require the 16,17-diacetate as a critical resolution marker. Its higher lipophilicity (LogP 4.35 vs. estriol 2.6) ensures baseline separation from the parent peak under reversed-phase conditions [1]. Including this impurity standard in system suitability testing validates column selectivity and confirms that the method can detect this known degradation product or synthetic byproduct, a key requirement for ICH Q2(R1) method validation.

Mechanistic Studies of Estrogen Prodrug Activation and Esterase Selectivity

In experimental pharmacology or enzymology, estriol 16,17-diacetate serves as a defined substrate for investigating the positional selectivity of esterases (e.g., malt diastase) toward D-ring versus A-ring acetates [1]. Its lack of direct estrogen receptor binding also makes it a useful tool for dissecting prodrug activation kinetics in cell-based assays or tissue homogenates, where the appearance of free estriol can be monitored via LC-MS/MS .

Quote Request

Request a Quote for Estriol 16,17-diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.